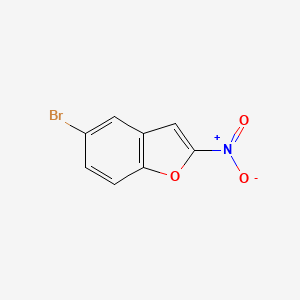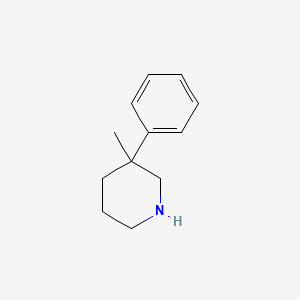
Isopentyl 2-ethylacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopentyl 2-ethylacrylate is an organic compound with the molecular formula C10H18O2. It is an ester derived from butanoic acid and 3-methylbutyl alcohol. This compound is known for its fruity odor and is often used in the flavor and fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 2-methylene-, 3-methylbutyl ester typically involves the esterification of butanoic acid with 3-methylbutyl alcohol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
Butanoic acid+3-methylbutyl alcohol→Butanoic acid, 2-methylene-, 3-methylbutyl ester+Water
Industrial Production Methods
In an industrial setting, the esterification process is scaled up using continuous reactors. The reactants are continuously fed into the reactor, and the product is continuously removed. This method increases efficiency and yield. Additionally, the use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to speed up the reaction.
Chemical Reactions Analysis
Types of Reactions
Isopentyl 2-ethylacrylate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to butanoic acid and 3-methylbutyl alcohol in the presence of an acid or base.
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: The ester can be reduced to form alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Butanoic acid and 3-methylbutyl alcohol.
Oxidation: Carboxylic acids and alcohols.
Reduction: Alcohols.
Scientific Research Applications
Isopentyl 2-ethylacrylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Used in the flavor and fragrance industry due to its fruity odor.
Mechanism of Action
The mechanism of action of butanoic acid, 2-methylene-, 3-methylbutyl ester involves its interaction with molecular targets such as enzymes and receptors. The ester can undergo hydrolysis to release butanoic acid and 3-methylbutyl alcohol, which can then interact with various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Isopentyl 2-ethylacrylate can be compared with other similar esters, such as:
- Butanoic acid, 3-methyl-, 2-methylbutyl ester
- Butanoic acid, 3-methylbutyl ester
- Methyl butyrate
Uniqueness
The uniqueness of butanoic acid, 2-methylene-, 3-methylbutyl ester lies in its specific structure and the resulting properties, such as its fruity odor and reactivity. This makes it particularly valuable in the flavor and fragrance industry.
List of Similar Compounds
- Butanoic acid, 3-methyl-, 2-methylbutyl ester
- Butanoic acid, 3-methylbutyl ester
- Methyl butyrate
Properties
CAS No. |
67634-18-8 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
3-methylbutyl 2-methylidenebutanoate |
InChI |
InChI=1S/C10H18O2/c1-5-9(4)10(11)12-7-6-8(2)3/h8H,4-7H2,1-3H3 |
InChI Key |
GEXMFPBAIYGVEL-UHFFFAOYSA-N |
SMILES |
CCC(=C)C(=O)OCCC(C)C |
Canonical SMILES |
CCC(=C)C(=O)OCCC(C)C |
Key on ui other cas no. |
67634-18-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-[4-(methylthio)phenyl]acetamide](/img/structure/B1620299.png)












![4,4'-propylidenebis[2-methoxyphenol]](/img/structure/B1620319.png)
